Kynurenine 3-Hydroxylase (KMO) Inhibition: Potency of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid Compared to 3,4-Dichlorophenyl Analogs
In competitive inhibition assays using recombinant human kynurenine 3-hydroxylase (KMO), 2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid exhibits an IC50 of 1.2 μM, whereas the 3,4-dichlorophenyl analog (2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoic acid) demonstrates approximately 3-fold higher potency with an IC50 of 0.4 μM [1]. This quantitative difference highlights the critical role of the 3-chloro substituent in enhancing hydrophobic interactions within the KMO active site, as revealed by molecular docking studies [2].
| Evidence Dimension | Kynurenine 3-hydroxylase (KMO) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.2 μM |
| Comparator Or Baseline | 2-Amino-4-(3,4-dichlorophenyl)-4-oxobutanoic acid: IC50 = 0.4 μM |
| Quantified Difference | ~3-fold lower potency for the target compound |
| Conditions | Recombinant human KMO; L-kynurenine substrate (100 μM); 37°C, pH 7.4 |
Why This Matters
Procurement of the 4-chlorophenyl analog enables precise modulation of KMO activity at a distinct potency tier, facilitating dose-response studies that require partial inhibition without complete pathway shutdown.
- [1] Giordani A, Pevarello P, Cini M, Bormetti R, Greco F, Toma S, Speciale C, Varasi M. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorg Med Chem Lett. 1998;8(20):2907-2912. View Source
- [2] Amaral M, Levy C, Heyes DJ, et al. Structural basis of kynurenine 3-monooxygenase inhibition. Nature. 2013;496(7445):382-386. View Source
